Cas no 790235-95-9 (N-(2,2,2-trifluoroethyl)prop-2-en-1-amine)
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-(2,2,2-trifluoroethyl)prop-2-en-1-amine
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- Inchi: 1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h2,9H,1,3-4H2
- InChI Key: NWXJQPBOJWODIW-UHFFFAOYSA-N
- SMILES: C(NCC(F)(F)F)C=C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58813-0.05g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 0.05g |
$587.0 | 2023-05-24 | ||
| Enamine | EN300-58813-0.1g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 0.1g |
$615.0 | 2023-05-24 | ||
| Enamine | EN300-58813-0.25g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 0.25g |
$642.0 | 2023-05-24 | ||
| Enamine | EN300-58813-0.5g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 0.5g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-58813-1.0g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 1g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-58813-2.5g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 2.5g |
$1370.0 | 2023-05-24 | ||
| Enamine | EN300-58813-5.0g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 5g |
$2028.0 | 2023-05-24 | ||
| Enamine | EN300-58813-10.0g |
(prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 10g |
$3007.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056725-1g |
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 95% | 1g |
¥3423.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056725-5g |
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine |
790235-95-9 | 95% | 5g |
¥9926.0 | 2024-04-18 |
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine Suppliers
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-(2,2,2-trifluoroethyl)prop-2-en-1-amine
N-(2,2,2-Trifluoroethyl)prop-2-en-1-amine: A Comprehensive Overview
CAS No 790235-95-9 corresponds to the compound N-(2,2,2-trifluoroethyl)prop-2-en-1-amine, a highly specialized chemical entity with unique properties and applications. This compound has garnered significant attention in the scientific community due to its potential in various fields, including pharmaceuticals and materials science.
The molecular structure of N-(2,2,2-trifluoroethyl)prop-2-en-1-amine is characterized by a trifluoroethyl group attached to an amine moiety via a propenyl chain. This configuration imparts distinctive electronic and steric properties, making it suitable for a wide range of chemical reactions and applications. Recent studies have highlighted its role in the synthesis of advanced materials and its potential as a building block in drug design.
One of the most notable aspects of this compound is its reactivity under various reaction conditions. Researchers have explored its behavior in nucleophilic substitutions, additions, and catalytic processes. For instance, its ability to act as a nucleophile in certain transformations has been leveraged in the development of novel organic compounds with tailored functionalities.
In the context of pharmaceuticals, N-(2,2,2-trifluoroethyl)prop-2-en-1-amine has shown promise as an intermediate in the synthesis of bioactive molecules. Its trifluorinated group contributes to enhanced stability and bioavailability, which are critical factors in drug development. Recent findings suggest that derivatives of this compound may exhibit potent pharmacological activities against various disease targets.
Moreover, the compound's compatibility with modern synthetic techniques has made it a valuable tool in materials science. Its ability to participate in polymerization reactions has led to the creation of advanced polymers with unique mechanical and thermal properties. These materials hold potential applications in industries such as electronics and aerospace.
The synthesis of CAS No 790235-95-9 involves a multi-step process that typically begins with the preparation of the trifluoroethyl group followed by its coupling with the propenyl amine moiety. Optimization of reaction conditions has been a focal point for researchers aiming to enhance yield and purity while minimizing environmental impact.
In conclusion, N-(2,2,2-trifluoroethyl)prop-2-en-1-amine, identified by its CAS number 790235-95-9, stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions, underscoring its importance in contemporary chemical science.
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